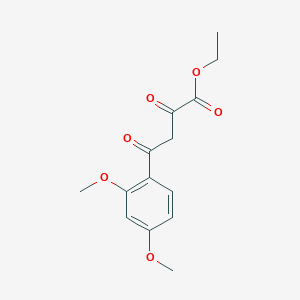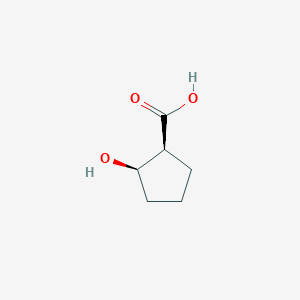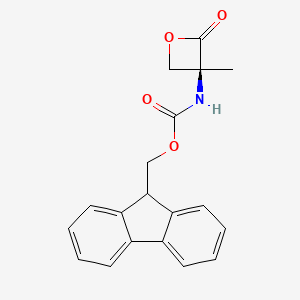
Fmoc-alpha-Me-Ser-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-alpha-Me-Ser-lactone, also known as fluorenylmethyloxycarbonyl-alpha-methyl-serine lactone, is a derivative of serine. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups.
作用机制
Target of Action
Fmoc-alpha-Me-Ser-lactone, also known as Fmoc-a-Me-Ser-lactone, is primarily used in the field of peptide synthesis . Its primary target is the amino group of an amino acid that is being incorporated into a peptide chain . The Fmoc group serves as a temporary protecting group for the amino group during the synthesis process .
Mode of Action
The Fmoc group is base-labile, meaning it can be removed under basic conditions . During peptide synthesis, the Fmoc group is removed by a base, usually piperidine , to unmask the amino group of the amino acid. This allows the amino acid to be incorporated into the peptide chain . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is a key attribute that enables its use in peptide synthesis .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is peptide synthesis . The removal of the Fmoc group and the subsequent incorporation of the amino acid into the peptide chain is a critical step in this pathway . The Fmoc group’s unique properties have enabled the synthesis of peptides of significant size and complexity .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability if it were to be administered.
Result of Action
The result of the action of this compound is the successful synthesis of peptides . By temporarily protecting the amino group of an amino acid, it allows for the precise incorporation of this amino acid derivative into peptide sequences, enabling the construction of complex therapeutic molecules .
Action Environment
The action of this compound is influenced by the pH of the environment. As the Fmoc group is base-labile, a basic environment is required for its removal . Additionally, the compound is stable at temperatures below -15°C, suggesting that low temperatures may be beneficial for its storage and stability .
生化分析
Biochemical Properties
Fmoc-alpha-Me-Ser-lactone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The Fmoc group is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS), a method widely used for peptide synthesis . The Fmoc group allows for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by its role in peptide synthesis . It influences cell function by contributing to the synthesis of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves binding interactions with biomolecules . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors involved in these pathways, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of the process of peptide synthesis . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be determined by the cellular processes it is involved in, such as peptide synthesis . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles would also influence its localization .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-Me-Ser-lactone typically involves the protection of the amino group of alpha-methyl-serine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting alpha-methyl-serine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in a solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
化学反应分析
Types of Reactions
Fmoc-alpha-Me-Ser-lactone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like piperidine for deprotection, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of this compound include deprotected amino acids, oxidized derivatives, and reduced forms of the lactone ring. These products are often used as intermediates in the synthesis of more complex molecules.
科学研究应用
Fmoc-alpha-Me-Ser-lactone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function by facilitating the synthesis of peptide analogs.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of functional polymers and materials with specific properties.
相似化合物的比较
Similar Compounds
Similar compounds to Fmoc-alpha-Me-Ser-lactone include:
Fmoc-alpha-Me-Ala-lactone: A derivative of alanine with similar protecting group chemistry.
Fmoc-alpha-Me-Thr-lactone: A derivative of threonine with similar properties.
Fmoc-alpha-Me-Val-lactone: A valine derivative used in peptide synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it particularly useful in the synthesis of peptides and other complex organic molecules, where selective reactions are crucial.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-3-methyl-2-oxooxetan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-19(11-24-17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,20,22)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBOCHIWURUNHG-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
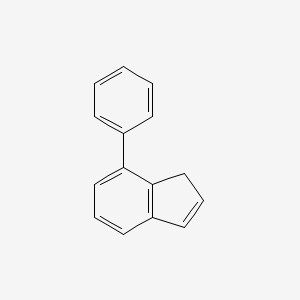

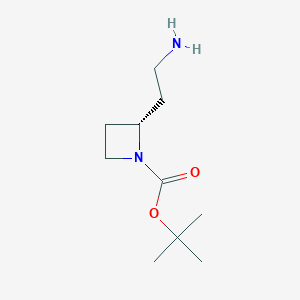
![(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)
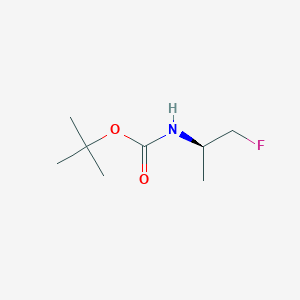
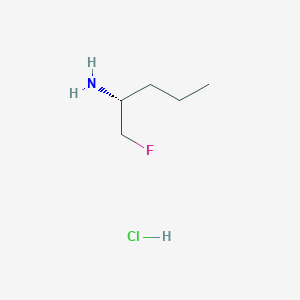
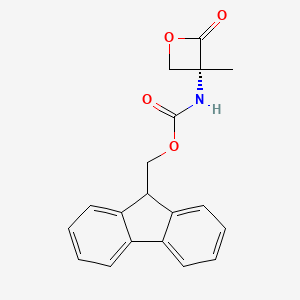
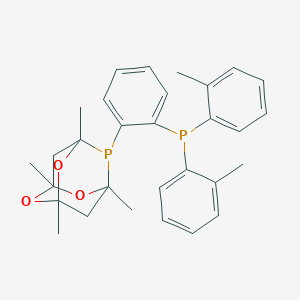
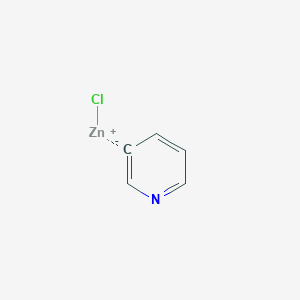
![2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid](/img/structure/B6306829.png)
